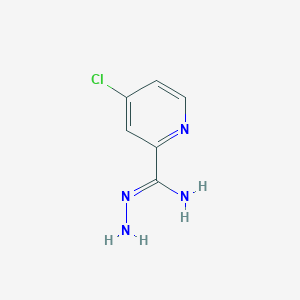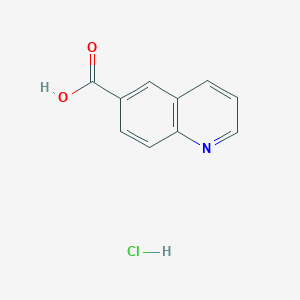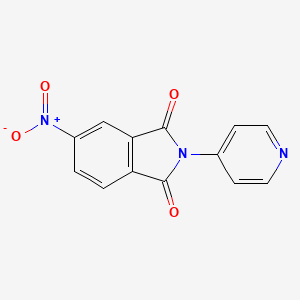![molecular formula C17H23N3O4S B6144462 3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 749902-33-8](/img/structure/B6144462.png)
3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid” is a compound with the CAS Number: 749902-33-8 . It has a molecular weight of 365.45 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The compound has the following IUPAC Name: 3-[1-propyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazol-2-yl]propanoic acid . Its InChI Code is 1S/C17H23N3O4S/c1-2-9-20-15-6-5-13 (25 (23,24)19-10-3-4-11-19)12-14 (15)18-16 (20)7-8-17 (21)22/h5-6,12H,2-4,7-11H2,1H3, (H,21,22) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has been used in a variety of scientific research applications. It has been used as a tool to study the pharmacological effects of benzodiazepines and to investigate the effects of benzodiazepines on the central nervous system. In addition, this compound has been used as a tool to study the effects of drugs on the cardiovascular system and to investigate the effects of drugs on the metabolism of fatty acids. This compound has also been used to study the effects of drugs on the immune system and to investigate the effects of drugs on the reproductive system.
作用機序
3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is believed to act as an agonist at the GABA receptor, which is a type of receptor found in the brain. The GABA receptor is responsible for regulating the activity of neurons in the brain. When this compound binds to the GABA receptor, it increases the activity of neurons, resulting in a calming effect. In addition, this compound is believed to act as an antagonist at the serotonin receptor, which is responsible for regulating the activity of neurons in the brain. When this compound binds to the serotonin receptor, it decreases the activity of neurons, resulting in an anxiolytic effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the level of GABA in the brain, which can result in a calming effect. In addition, this compound has been shown to increase the level of serotonin in the brain, which can result in an anxiolytic effect. This compound has also been shown to increase the level of dopamine in the brain, which can result in a feeling of pleasure. Finally, this compound has been shown to increase the level of norepinephrine in the brain, which can result in an increase in alertness.
実験室実験の利点と制限
The use of 3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid in laboratory experiments has a number of advantages. This compound is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, this compound is water-soluble, which makes it easier to use in aqueous solutions. Finally, this compound is non-toxic and does not produce any significant side effects.
The use of this compound in laboratory experiments also has a number of limitations. This compound is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its usefulness in certain experiments. Finally, this compound has a low solubility in physiological fluids, which can limit its usefulness in certain experiments.
将来の方向性
The potential applications of 3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid are still being explored. One potential future direction is the use of this compound as a tool to study the effects of drugs on the cardiovascular system. In addition, this compound could be used as a tool to study the effects of drugs on the metabolism of fatty acids. Another potential future direction is the use of this compound as a tool to study the effects of drugs on the immune system. Finally, this compound could be used as a tool to investigate the effects of drugs on the reproductive system.
In conclusion, this compound is a synthetic organic compound that has been used in a variety of scientific applications. It can be synthesized using a variety of methods, and it has been used as a tool to study the pharmacological effects of benzodiazepines and to investigate the effects of drugs on the central nervous system. This compound has a variety of biochemical and physiological effects, and it has a number of advantages and limitations for use in laboratory experiments. Finally, the potential applications of this compound are still being explored, and there are a number of potential future directions for its use.
合成法
3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can be synthesized using a variety of methods. The most common method is to react 1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazole with 3-chloropropionic acid. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically performed at temperatures between 25°C and 35°C, and the reaction time can range from several hours to several days. The reaction can be monitored by thin-layer chromatography (TLC), and the purity of the product can be determined by high-performance liquid chromatography (HPLC).
Safety and Hazards
特性
IUPAC Name |
3-(1-propyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHODBQJCGHURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749902-33-8 |
Source


|
| Record name | 3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)



![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)


![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

